1,2-Bis[(3,6-dibromo-9H-carbazol-9-yl)methyl]benzene
Overview
Description
1,2-Bis[(3,6-dibromo-9H-carbazol-9-yl)methyl]benzene: is an organic compound with the molecular formula C32H20Br4N2. It is a derivative of carbazole, a heterocyclic aromatic organic compound. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications, particularly in the field of organic electronics and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Bis[(3,6-dibromo-9H-carbazol-9-yl)methyl]benzene typically involves the reaction of 3,6-dibromo-9H-carbazole with a suitable benzylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: 1,2-Bis[(3,6-dibromo-9H-carbazol-9-yl)methyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The carbazole moiety can undergo oxidation to form various oxidized derivatives.
Reduction Reactions: The compound can be reduced to form different reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Substituted carbazole derivatives.
Oxidation Reactions: Oxidized carbazole derivatives.
Reduction Reactions: Reduced carbazole derivatives.
Scientific Research Applications
1,2-Bis[(3,6-dibromo-9H-carbazol-9-yl)methyl]benzene has several scientific research applications, including:
Organic Electronics: Used as a building block for organic semiconductors and light-emitting diodes (LEDs).
Materials Science: Employed in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: Investigated for its potential use in biological imaging and as a fluorescent probe.
Medicinal Chemistry: Explored for its potential therapeutic applications due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,2-Bis[(3,6-dibromo-9H-carbazol-9-yl)methyl]benzene is primarily related to its electronic properties. The compound can interact with various molecular targets through π-π interactions and hydrogen bonding. These interactions can influence the electronic and optical properties of the compound, making it useful in applications such as organic electronics and biological imaging .
Comparison with Similar Compounds
- 1,2-Bis[(3,6-dibromo-9H-carbazol-9-yl)methyl]benzene
- 1,4-Bis((9H-carbazol-9-yl)methyl)benzene
- 3,6-Dibromo-9H-carbazole
Comparison: this compound is unique due to its specific substitution pattern and the presence of bromine atoms, which enhance its reactivity and electronic properties. Compared to other similar compounds, it offers distinct advantages in terms of stability and performance in electronic applications .
Properties
IUPAC Name |
3,6-dibromo-9-[[2-[(3,6-dibromocarbazol-9-yl)methyl]phenyl]methyl]carbazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H20Br4N2/c33-21-5-9-29-25(13-21)26-14-22(34)6-10-30(26)37(29)17-19-3-1-2-4-20(19)18-38-31-11-7-23(35)15-27(31)28-16-24(36)8-12-32(28)38/h1-16H,17-18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQHEWRIQYHYBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)CN5C6=C(C=C(C=C6)Br)C7=C5C=CC(=C7)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H20Br4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
752.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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